
2-(3-toluidino)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-toluidino)-4(3H)-pyrimidinone, commonly known as TPU-0033, is a small molecule that has been synthesized and studied for its potential use in various scientific research applications. This molecule has been found to have a unique mechanism of action that makes it an interesting candidate for further investigation.
作用機序
The mechanism of action of TPU-0033 involves the inhibition of a specific enzyme called monoamine oxidase B (MAO-B). This enzyme is responsible for breaking down neurotransmitters such as dopamine and serotonin in the brain. By inhibiting MAO-B, TPU-0033 can increase the levels of these neurotransmitters, which can lead to improved cognitive function and other beneficial effects (Eguchi et al., 2016).
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter levels, TPU-0033 has been found to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders (Eguchi et al., 2016).
実験室実験の利点と制限
One advantage of using TPU-0033 in lab experiments is that it is a relatively small molecule, which makes it easier to work with than larger compounds. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments (Eguchi et al., 2016).
将来の方向性
There are many potential future directions for research involving TPU-0033. Some possible areas of investigation include:
- Further studies on its potential therapeutic effects for neurological disorders
- Exploration of its effects on other neurotransmitters and brain pathways
- Investigation of its potential as a treatment for other conditions, such as depression and anxiety
- Development of new synthesis methods to improve the availability of this molecule for research purposes.
Conclusion
In conclusion, TPU-0033 is a small molecule that has been synthesized and studied for its potential use in scientific research. This molecule has a unique mechanism of action that makes it an interesting candidate for further investigation, particularly in the field of neuroscience. While there are limitations to its use in lab experiments, there are many potential future directions for research involving TPU-0033.
合成法
TPU-0033 can be synthesized using a multi-step process involving the reaction of various chemicals. The exact method of synthesis is beyond the scope of this paper, but it has been described in detail in scientific literature (Eguchi et al., 2016).
科学的研究の応用
One of the main applications of TPU-0033 is in scientific research, particularly in the field of neuroscience. This molecule has been found to have potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease (Eguchi et al., 2016).
特性
製品名 |
2-(3-toluidino)-4(3H)-pyrimidinone |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
2-(3-methylanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-3-2-4-9(7-8)13-11-12-6-5-10(15)14-11/h2-7H,1H3,(H2,12,13,14,15) |
InChIキー |
CZMVHLRKDXIFFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=O)N2 |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
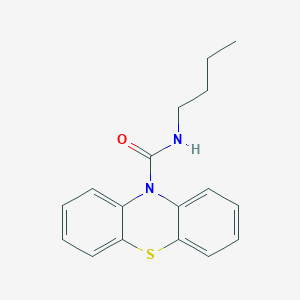
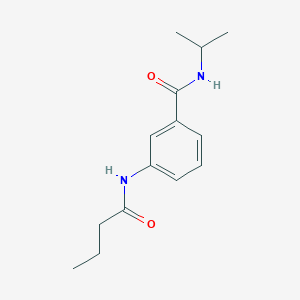

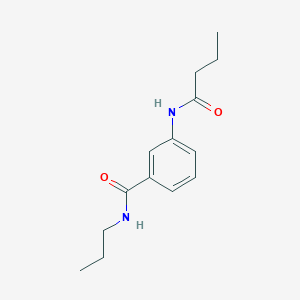
![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
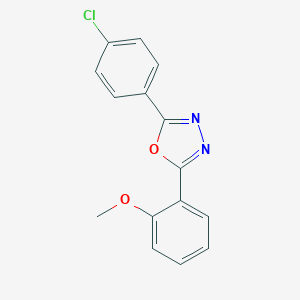
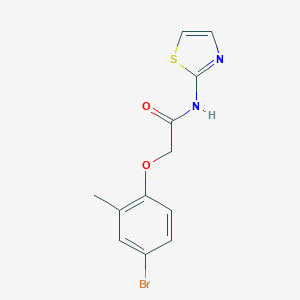
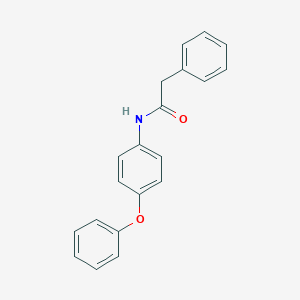
![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)